3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXYYJKZBRZTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol
Transition-Metal-Catalyzed Coupling Approaches
Transition-metal catalysis, particularly with palladium, is a cornerstone for the formation of C(sp)-C(sp²) bonds, which is the key step in the synthesis of 3-(2-trifluoromethoxy-phenyl)-prop-2-yn-1-ol. These methods offer high efficiency and functional group tolerance.
Sonogashira Coupling Reactions and Variants
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a powerful tool for the synthesis of arylalkynes and is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The general scheme for the synthesis of this compound via this method involves the coupling of 1-halo-2-(trifluoromethoxy)benzene with propargyl alcohol.
The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, solvent, base, and temperature. Palladium catalysts are typically used in the form of Pd(0) or Pd(II) complexes. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. nih.gov The reaction is often carried out in solvents such as DMF, THF, or amines like triethylamine (B128534), which can also serve as the base. ucoz.ru
Optimization of these conditions is crucial for achieving high yields, especially when dealing with substrates that may be less reactive. For instance, while aryl iodides are generally more reactive, the more readily available aryl bromides often require more forcing conditions or more sophisticated catalyst systems to achieve comparable results. wikipedia.org The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. wikipedia.org
| Aryl Halide | Palladium Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄/CuI | Et₃N | Et₃N | RT | 95 | wikipedia.org |
| Bromobenzene | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N | Et₃N | 80 | 88 | researchgate.net |
| 4-Bromoacetophenone | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | Et₃N | 60 | 92 | researchgate.net |
| 2-Iodophenol | Pd/MgLa mixed oxide | DMF | Et₃N | 80 | 61 | ucoz.ru |
The role of the copper(I) co-catalyst, typically CuI, is to facilitate the reaction by forming a copper(I) acetylide intermediate from the terminal alkyne. This intermediate is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex, which is formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is often rate-determining in the catalytic cycle. wikipedia.org
While the copper co-catalyst significantly enhances the reaction rate and allows for milder reaction conditions, it can also lead to the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen. vander-lingen.nl To mitigate this side reaction, copper-free Sonogashira protocols have been developed. These reactions often require more reactive palladium catalysts, specific ligands, or different bases to proceed efficiently. nih.govrsc.org
For less reactive aryl halides, such as aryl chlorides, or for substrates with steric hindrance, more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands may be required to achieve good yields. nih.gov These advanced ligands can promote the oxidative addition step and prevent catalyst deactivation. The proper choice of ligand is essential for optimizing the yield and selectivity of the synthesis of this compound, particularly if an aryl bromide or chloride is used as the starting material.
| Aryl Bromide | Alkyne | Palladium Source | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 85 |
| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ | PCy₃ | Et₃N | DMF | 95 |
| 4-Chlorotoluene | Phenylacetylene | Pd(dba)₂ | XPhos | K₃PO₄ | Toluene | 92 |
Alternative Cross-Coupling Strategies
While the Sonogashira reaction is the most direct method, other cross-coupling strategies can also be envisioned for the synthesis of this compound. For instance, a Negishi coupling could be employed by reacting an organozinc derivative of propargyl alcohol with 1-halo-2-(trifluoromethoxy)benzene. Similarly, a Stille coupling could involve an organotin derivative of the alkyne. These methods, however, often require the pre-formation of organometallic reagents, which can add steps to the synthesis and may not be as atom-economical as the Sonogashira reaction.
Organometallic Reagent-Based Syntheses
An alternative to transition-metal-catalyzed cross-coupling reactions involves the use of pre-formed organometallic reagents. This approach typically involves the reaction of an organometallic derivative of the 2-(trifluoromethoxy)phenyl group with an electrophilic three-carbon synthon corresponding to the propargyl alcohol moiety.
For example, 2-(trifluoromethoxy)phenylmagnesium bromide, a Grignard reagent, could be prepared from 1-bromo-2-(trifluoromethoxy)benzene (B1272820) and magnesium metal. This Grignard reagent could then be reacted with propargyl aldehyde (propynal), followed by a workup, to yield the desired product. Alternatively, an organolithium reagent, such as 2-(trifluoromethoxy)phenyllithium, could be generated and reacted in a similar fashion. These methods are fundamental in organic synthesis but may have limitations regarding functional group compatibility compared to modern cross-coupling reactions.
Grignard-Type Additions to Aldehydes or Ketones
Grignard reactions are a cornerstone of C-C bond formation. The synthesis of this compound via this method can be envisioned through two primary retrosynthetic pathways: the addition of a propargyl Grignard reagent to an aromatic aldehyde or the addition of an aryl Grignard reagent to a propargyl aldehyde.
The addition of a propargyl Grignard reagent to an aldehyde is a well-established method for preparing homopropargylic alcohols. ccl.net This reaction typically involves the treatment of a propargyl halide with magnesium metal in an ethereal solvent to form the organometallic nucleophile, which is then reacted with the appropriate aldehyde. A significant challenge in this synthesis is the potential for the propargyl Grignard to rearrange into an allenyl or an internal alkynyl Grignard reagent. ccl.net To circumvent this, reactions are often conducted at low temperatures. ccl.net
A general procedure involves preparing the Grignard reagent from magnesium turnings and propargyl bromide in a solvent like diethyl ether, sometimes with mercuric chloride as an activator. ccl.net The corresponding aldehyde, in this case, 2-(trifluoromethoxy)benzaldehyde (B1351065), would then be added to the cooled Grignard solution. After the reaction is complete, an aqueous workup with a mild acid, such as ammonium (B1175870) chloride, is performed to quench the reaction and protonate the resulting alkoxide. chemspider.com
Alternatively, the addition of an aryl Grignard to propargyl aldehyde can be employed. However, this approach can be complicated by the propensity of propargyl aldehyde to polymerize and the potential for the Grignard reagent to add to the triple bond of the propargylic alcohol product, a reaction known as carbometallation. ccl.netechemi.comstackexchange.com The reactivity in such additions can be explained by the stabilizing influence of magnesium complexation, which facilitates the addition across the alkyne. echemi.comstackexchange.com
Table 1: Illustrative Conditions for Grignard-type Syntheses of Propargyl Alcohols
| Nucleophile | Electrophile | Key Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Propargylmagnesium bromide | Benzaldehyde | Diethyl ether, 0°C to rt, NH₄Cl workup | 77% | ccl.net |
| Allylmagnesium chloride | Propargyl alcohol | Diethyl ether, THF, vigorous reflux | 25-35% | chemspider.com |
Lithium Acetylide Chemistry for Propargyl Alcohol Formation
The reaction of lithium acetylides with aldehydes or ketones provides a direct and high-yielding route to propargyl alcohols. orgsyn.org This method is often preferred over Grignard additions due to fewer side reactions like rearrangements. The synthesis of this compound would involve the addition of lithium acetylide to 2-(trifluoromethoxy)benzaldehyde.
The process begins with the generation of lithium acetylide. This is typically achieved by bubbling acetylene (B1199291) gas through a solution of a strong organolithium base, such as n-butyllithium (n-BuLi), in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). orgsyn.org It is crucial to add the butyllithium (B86547) slowly to an excess of the acetylene solution to avoid the formation of the unreactive and insoluble dilithium (B8592608) acetylide precipitate. orgsyn.org
Once the lithium acetylide solution is prepared, the 2-(trifluoromethoxy)benzaldehyde is added, and the reaction mixture is stirred at low temperature until completion. The reaction is then quenched with an aqueous solution to yield the desired propargyl alcohol. This methodology is applicable to a wide range of aromatic aldehydes, affording the corresponding propargylic alcohols in medium to good yields. acs.org Enantioselective variations of this reaction have also been developed using chiral ligands or auxiliaries to induce stereoselectivity in the alcohol product. acs.orgillinois.edunih.gov
Table 2: Key Parameters in Lithium Acetylide Additions
| Parameter | Condition/Observation | Rationale/Importance | Reference |
|---|---|---|---|
| Temperature | Typically -78 °C | Prevents disproportionation of monolithium acetylide to the unreactive dilithium salt. | orgsyn.org |
| Reagent Addition | Slow addition of n-BuLi to excess acetylene | Avoids localized excess of base, which promotes formation of insoluble dilithium acetylide. | orgsyn.org |
| Stoichiometry | 1.1–1.2 equivalents of lithium acetylide | Ensures complete consumption of the aldehyde. Higher equivalents may be needed for hindered ketones. | orgsyn.org |
| Solvent | Tetrahydrofuran (THF) | Common solvent for organolithium reactions, provides good solubility for reagents. | acs.org |
Multi-Step Conversions from Readily Available Precursors
When starting materials are not commercially available, multi-step synthetic sequences are required. The synthesis of this compound can be achieved by first constructing the key trifluoromethoxy-phenyl moiety and then introducing the propargyl alcohol group, or vice versa.
Strategies for Installing the Trifluoromethoxy-phenyl Moiety
The trifluoromethoxy (OCF₃) group is a valuable substituent in medicinal chemistry, and various methods have been developed for its installation onto aromatic rings. nih.gov
Classical Methods : Early methods often involved harsh conditions. One approach is the chlorination of a corresponding anisole (B1667542) (methoxybenzene) derivative, followed by a chlorine-fluorine exchange reaction using reagents like antimony trifluoride/antimony pentachloride or anhydrous hydrogen fluoride. researchgate.net Another route involves the conversion of phenols into fluoroformates, which are then fluorinated with sulfur tetrafluoride (SF₄). researchgate.net
Modern Electrophilic Trifluoromethoxylation : More recent developments have provided milder and more versatile reagents. Hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, allow for the direct electrophilic trifluoromethoxylation of phenols or other nucleophilic aromatic substrates. nih.govmdpi.com
Radical-Based Strategies : Visible-light photoredox catalysis has emerged as a powerful tool, enabling trifluoromethoxylation through radical mechanisms under mild conditions. nih.govnih.gov These methods often involve the generation of a trifluoromethoxy radical which then adds to the aromatic system. nih.gov
From Arylboronic Acids : (Trifluoromethoxy)phenylboronic acids can serve as precursors. These compounds can be synthesized and then used in cross-coupling reactions to build more complex molecules. nih.gov
For the synthesis of the target compound, one could start with 2-bromophenol, install the trifluoromethoxy group, and then use the resulting 1-bromo-2-(trifluoromethoxy)benzene in a subsequent coupling reaction.
Table 3: Comparison of Selected Trifluoromethoxylation Methods
| Method | Precursor | Key Reagents | Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Chlorine-Fluorine Exchange | Anisole Derivative | PCl₅, Cl₂, SbF₃/SbCl₅ | High Temperature (≥100 °C) | Harsh conditions, limited functional group tolerance. | researchgate.netmdpi.com |
| Electrophilic (Togni Reagent) | Phenol | Togni(II) reagent | Mild, often room temperature | Good functional group tolerance, versatile. | nih.govmdpi.com |
| Photoredox Catalysis | Aryl Halide/Phenol | Photocatalyst (e.g., Ru(bpy)₃²⁺), OCF₃ source | Visible light, room temp | Very mild, environmentally friendly, late-stage functionalization. | nih.govnih.govgoogle.com |
| OCF₃ Migration | N-aryl-N-(trifluoromethoxy)amine | Heat (80-120 °C) | Metal-free, intramolecular | Provides ortho-selectivity. | mdpi.comnih.gov |
Sequential Functionalization of Propargyl Alcohol Derivatives
This approach involves modifying a pre-existing molecule that already contains either the propargyl alcohol or the aryl moiety. Propargyl alcohols are versatile building blocks that can participate in a wide array of transformations. researchgate.net
A prominent strategy for forming the aryl-alkyne bond is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. To synthesize the target compound, this would involve:
Starting Materials : 1-halo-2-(trifluoromethoxy)benzene (e.g., 1-iodo-2-(trifluoromethoxy)benzene) and propargyl alcohol.
Protection : The hydroxyl group of propargyl alcohol may need to be protected (e.g., as a trimethylsilyl (B98337) (TMS) or tetrahydropyranyl (THP) ether) to prevent side reactions.
Coupling : The two fragments are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine).
Deprotection : The protecting group is removed from the hydroxyl function to yield the final product, this compound.
Recent advances have also highlighted the use of propargyl alcohols as versatile synthons in transition-metal-catalyzed C-H functionalization reactions, which could provide alternative, more atom-economical routes to the target structure. chemrxiv.orgdoi.org
Purification and Isolation Techniques for the Compound
The purification and isolation of the final product are critical steps to ensure its purity for subsequent use or characterization. For a compound like this compound, a combination of standard laboratory techniques would be employed.
Extraction and Washing : After the reaction is quenched, the crude product is typically extracted from the aqueous phase into an organic solvent like diethyl ether or ethyl acetate (B1210297). chemspider.com The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. chemspider.com
Drying : The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water before solvent evaporation. chemspider.com
Chromatography : Flash column chromatography is a primary method for purifying propargyl alcohols. thieme-connect.de Silica gel is the most common stationary phase, and a solvent system of varying polarity, typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is used to elute the compound from the column. nih.govacs.org The separation is monitored by thin-layer chromatography (TLC).
Distillation : If the compound is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. ccl.net However, care must be taken as propargyl alcohol itself can decompose upon heating, and it is often stabilized with a weak acid before distillation. thieme-connect.de
Recrystallization : If the final product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
Specialized Techniques : For terminal alkynes, specific purification methods exist, such as forming a silver acetylide precipitate, which can be isolated and then treated with acid to regenerate the purified alkyne. google.com
The purity of the isolated compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy to confirm the presence of hydroxyl (-OH) and alkyne (C≡C) functional groups, and mass spectrometry (MS) to confirm the molecular weight. ccl.netsolechem.eu
Table 4: Common Purification and Analytical Techniques
| Technique | Purpose | Typical Application Details | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction | Initial workup | Separates the organic product from the aqueous reaction mixture and salts. | chemspider.com |
| Flash Column Chromatography | Primary Purification | Silica gel stationary phase with a hexane/ethyl acetate gradient is common for propargyl alcohols. | nih.govthieme-connect.de |
| Vacuum Distillation | Bulk Purification (for liquids) | Removes non-volatile impurities. Requires thermal stability of the compound. | ccl.netthieme-connect.de |
| Recrystallization | Final Purification (for solids) | Provides high-purity crystalline material by slow precipitation from a saturated solution. | mdpi.com |
| NMR Spectroscopy | Structure Elucidation & Purity Check | Confirms the chemical structure and identifies impurities. ¹⁹F NMR is specific for the -OCF₃ group. | solechem.eu |
| IR Spectroscopy | Functional Group Identification | Detects characteristic stretches for -OH (~3400 cm⁻¹), C≡C-H (~3300 cm⁻¹), and C≡C (~2120 cm⁻¹). | ccl.netsolechem.eu |
Chemical Transformations and Reactivity Profile of 3 2 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol
Reactions of the Propargylic Alcohol Moiety
The propargylic alcohol group, which consists of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, exhibits a unique reactivity profile. It can undergo reactions characteristic of alcohols, such as oxidation, reduction, esterification, and etherification, with the neighboring alkyne influencing the reaction outcomes.
Oxidation Reactions to Propargyl Aldehydes or Ketones
The primary alcohol of 3-(2-trifluoromethoxy-phenyl)-prop-2-yn-1-ol can be oxidized to the corresponding propargyl aldehyde, 3-(2-trifluoromethoxy-phenyl)-prop-2-ynal. Care must be taken to use mild oxidizing agents to prevent over-oxidation to a carboxylic acid or side reactions involving the alkyne.
Common reagents for this transformation include manganese dioxide (MnO₂), which is a selective oxidant for allylic and propargylic alcohols. Other methods, such as the Swern oxidation or the use of Dess-Martin periodinane, are also effective. More environmentally friendly methods, such as aerobic oxidation using catalysts like Bobbitt's salt, have also been developed for the synthesis of propynals from propargyl alcohols. researchgate.net
| Oxidizing Agent | Product | Notes |
| Manganese Dioxide (MnO₂) | 3-(2-Trifluoromethoxy-phenyl)-prop-2-ynal | Selective for propargylic alcohols. |
| Dess-Martin Periodinane | 3-(2-Trifluoromethoxy-phenyl)-prop-2-ynal | Mild conditions, good yields. |
| Swern Oxidation | 3-(2-Trifluoromethoxy-phenyl)-prop-2-ynal | Requires low temperatures. |
| Bobbitt's Salt/Aerobic | 3-(2-Trifluoromethoxy-phenyl)-prop-2-ynal | Green and efficient method. researchgate.net |
Reduction Reactions to Allylic or Saturated Alcohols
The alkyne moiety in this compound can be selectively reduced. Partial reduction yields the corresponding allylic alcohol, while complete reduction affords the saturated alcohol.
For the partial reduction to the cis-allylic alcohol, (Z)-3-(2-trifluoromethoxy-phenyl)-prop-2-en-1-ol, Lindlar's catalyst is commonly employed. wikipedia.orgchem-station.commasterorganicchemistry.com This catalyst consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, which deactivates the catalyst to prevent over-reduction to the alkane. wikipedia.orgchem-station.com The hydrogenation is stereospecific, occurring via syn-addition of hydrogen to give the cis-alkene. wikipedia.orgyoutube.com
Complete reduction of the triple bond to a single bond, yielding 3-(2-trifluoromethoxy-phenyl)-propan-1-ol, can be achieved through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) and a hydrogen atmosphere. youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective if other reducible functional groups are present. libretexts.org
| Reducing Agent/Catalyst | Product | Selectivity |
| H₂, Lindlar's Catalyst | (Z)-3-(2-Trifluoromethoxy-phenyl)-prop-2-en-1-ol | Partial reduction to cis-alkene. wikipedia.orgchem-station.commasterorganicchemistry.com |
| H₂, Pd/C | 3-(2-Trifluoromethoxy-phenyl)-propan-1-ol | Complete reduction to alkane. youtube.com |
Esterification and Etherification Reactions
As a primary alcohol, this compound readily undergoes esterification and etherification reactions.
Esterification can be achieved through various methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.combyjus.comcommonorganicchemistry.com For more sensitive substrates, milder conditions such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. commonorganicchemistry.com Alternatively, reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride, in the presence of a base like pyridine, will also yield the corresponding ester. chemguide.co.uk
Etherification can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Catalytic methods for the etherification of propargylic alcohols have also been developed, using catalysts based on ruthenium, gold, or copper. umsl.edunih.govjst.go.jpresearchgate.netoup.com
| Reaction Type | Reagents | Product Type |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ | Propargyl Ester chemguide.co.ukmasterorganicchemistry.combyjus.comcommonorganicchemistry.com |
| Acylation | Acyl Chloride, Pyridine | Propargyl Ester chemguide.co.uk |
| Williamson Ether Synthesis | 1. NaH, 2. Alkyl Halide | Propargyl Ether |
| Catalytic Etherification | Alcohol, Ru/Au/Cu catalyst | Propargyl Ether umsl.edunih.govjst.go.jpresearchgate.netoup.com |
Derivatization via Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the conversion of the primary alcohol in this compound into a wide range of other functional groups with inversion of configuration (though this is not relevant for a primary alcohol). jk-sci.comwikipedia.orgorganic-chemistry.org The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). jk-sci.comwikipedia.org
The alcohol is activated by the PPh₃/DEAD reagent system, making it a good leaving group. A wide variety of nucleophiles can then displace the activated hydroxyl group. For example, using a carboxylic acid as the nucleophile results in the formation of an ester. Other nucleophiles like phenols, imides, and hydrazoic acid can be used to form ethers, nitrogen-containing compounds, and azides, respectively. jk-sci.comorganic-chemistry.org
| Nucleophile (H-Nuc) | Product | Reagents |
| Carboxylic Acid (R-COOH) | Propargyl Ester | PPh₃, DEAD/DIAD jk-sci.comwikipedia.org |
| Phenol (Ar-OH) | Propargyl Aryl Ether | PPh₃, DEAD/DIAD jk-sci.com |
| Phthalimide | N-Propargylphthalimide | PPh₃, DEAD/DIAD organic-chemistry.org |
Reactions of the Alkyne Moiety
The terminal alkyne in this compound is a versatile functional group that can participate in a variety of addition and cycloaddition reactions.
Cycloaddition Reactions
The carbon-carbon triple bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.org
A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. wikipedia.orgblogspot.com This reaction can be performed thermally, but often requires high temperatures and may result in a mixture of regioisomers. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. blogspot.comorganic-chemistry.orglibretexts.org Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used to selectively produce the 1,5-disubstituted triazole. wikipedia.orgblogspot.comorganic-chemistry.orgnih.gov
The alkyne can also react with nitrones in a [3+2] cycloaddition to yield isoxazolines. rsc.orgwikipedia.orguniversityofgalway.ieresearchgate.net The regioselectivity of this reaction is controlled by the electronic properties of the substituents on both the nitrone and the alkyne. wikipedia.org
| Dipole | Catalyst | Product |
| Azide (R-N₃) | Copper(I) | 1,4-Disubstituted 1,2,3-triazole blogspot.comorganic-chemistry.orglibretexts.org |
| Azide (R-N₃) | Ruthenium | 1,5-Disubstituted 1,2,3-triazole wikipedia.orgblogspot.comorganic-chemistry.orgnih.gov |
| Nitrone (R-CH=N⁺(R')-O⁻) | None (Thermal) | Isoxazoline rsc.orgwikipedia.orguniversityofgalway.ieresearchgate.net |
Cycloisomerization Reactions (e.g., to Dihydrofurans)
Propargyl alcohols are known to undergo cycloisomerization reactions, particularly in the presence of transition metal catalysts like gold(I). organic-chemistry.orgacs.orgresearchgate.net The gold(I)-catalyzed reaction of this compound is expected to proceed via an initial Meyer-Schuster-like rearrangement to an α-hydroxy allene (B1206475) intermediate. This intermediate then undergoes a 5-endo-dig cyclization, also catalyzed by gold, to furnish a 2,5-dihydrofuran derivative. organic-chemistry.orgacs.org This transformation provides an efficient route to functionalized five-membered oxygen heterocycles.
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)
The addition of H-X bonds across the alkyne is a direct and atom-economical method for introducing new functionality.
Hydroamination : Gold-catalyzed intermolecular hydroamination of propargylic alcohols with anilines provides a regioselective route to 3-hydroxyimines. ucl.ac.ukacs.orgnih.gov These products can be subsequently reduced to form 1,3-amino alcohols or hydrolyzed to 3-hydroxyketones. organic-chemistry.org By modifying the reaction conditions, it is also possible to favor a rearrangement/hydroamination pathway to yield 3-aminoketones. acs.orgresearchgate.net This divergent reactivity allows for controlled access to multiple valuable building blocks from the same starting material. organic-chemistry.org
Hydrosilylation : The hydrosilylation of terminal alkynes can yield different regioisomers depending on the catalyst used. scientificspectator.com Ruthenium catalysts such as [Cp*Ru(MeCN)₃]PF₆ are known to catalyze the trans-addition of silanes to terminal alkynes, affording α-vinylsilanes (1,1-disubstituted) with good regioselectivity. nih.gov In contrast, other catalysts based on platinum or rhodium typically favor the formation of β-vinylsilanes. scientificspectator.com The choice of catalyst and silane allows for the selective synthesis of vinylsilanes, which are versatile intermediates in cross-coupling reactions. nih.gov
| Reaction | Catalyst | Reagent | Primary Product | Ref. |
| Hydroamination | Gold(I) Complex | Aniline | 3-Hydroxyimine | ucl.ac.ukacs.org |
| Hydrosilylation (α-selective) | [Cp*Ru(MeCN)₃]PF₆ | Trialkylsilane | α-Vinylsilane | nih.gov |
| Hydrosilylation (β-selective) | Platinum or Rhodium Complex | Trialkylsilane | β-Vinylsilane | scientificspectator.com |
Further Cross-Coupling Reactions at the Alkyne Terminus
The terminal C(sp)-H bond of this compound is acidic and can be readily deprotonated to form a metal acetylide, which serves as a nucleophile in various cross-coupling reactions. The most prominent among these is the Sonogashira coupling. rsc.orgorganic-chemistry.org
This reaction involves the coupling of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgyoutube.com This method allows for the direct formation of a C(sp)-C(sp²) bond, leading to the synthesis of disubstituted internal alkynes. The reaction is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling). rsc.orggoogle.com
Reactions Involving the Trifluoromethoxyphenyl Moiety
The 2-trifluoromethoxy (-OCF₃) group on the phenyl ring significantly influences its reactivity. The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, and it is also highly lipophilic.
This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution (SₑAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.comwikipedia.org Compared to an unsubstituted benzene (B151609) ring, the reaction rates are significantly slower. The -OCF₃ group is a meta-director for electrophilic substitution. youtube.com This is because the resonance structures for ortho and para attack place a destabilizing positive charge on the carbon atom attached to the electron-withdrawing group.
Conversely, the strong deactivation of the ring by the -OCF₃ group makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group (like a halide) is also present on the ring at an ortho or para position.
Regioselective Functionalization of the Aromatic Ring
The functionalization of the aromatic ring of this compound, primarily through electrophilic aromatic substitution (EAS), is directed by the electronic properties of its two substituents: the trifluoromethoxy group (-OCF₃) and the prop-2-yn-1-ol group (-CH₂-C≡CH₂OH). wikipedia.org The regiochemical outcome of such reactions is determined by the ability of these substituents to stabilize the cationic intermediate (the sigma complex or arenium ion) that forms during the substitution process. libretexts.org
The trifluoromethoxy group is the dominant directing group. It is classified as a deactivating, ortho, para-director. libretexts.org The propargyl alcohol substituent is generally considered a weakly deactivating group. In a 1,2-disubstituted benzene ring, the position of the incoming electrophile is typically controlled by the interplay of the directing effects of the existing substituents.
Given the positions on the ring relative to the substituents (C1 is attached to the propargyl alcohol, C2 to the -OCF₃ group), the potential sites for electrophilic attack are C3, C4, C5, and C6. The directing influence of each substituent is as follows:
Trifluoromethoxy group (-OCF₃) at C2: Directs incoming electrophiles to its ortho position (C3) and its para position (C5).
Propargyl alcohol group at C1: As a weakly deactivating group, its directing influence is less pronounced but would also favor ortho (C6) and para (C4) substitution.
Considering the stronger directing effect of the -OCF₃ group, electrophilic substitution is predicted to occur preferentially at the positions ortho and para to it. However, the C3 position is sterically hindered by the adjacent propargyl alcohol group. Therefore, the most likely positions for electrophilic attack are C5 (para to -OCF₃) and, to a lesser extent, C3 (ortho to -OCF₃). Steric hindrance would likely disfavor attack at the C3 position.
| Position of Attack | Relation to -CH₂-C≡CH₂OH (C1) | Relation to -OCF₃ (C2) | Predicted Outcome | Rationale |
|---|---|---|---|---|
| C3 | - | ortho | Minor Product | Electronically favored by -OCF₃ but sterically hindered. |
| C4 | para | meta | Minor Product | Electronically disfavored by the stronger -OCF₃ directing group. |
| C5 | meta | para | Major Product | Electronically favored by the strong -OCF₃ directing group and sterically accessible. |
| C6 | ortho | - | Minor Product | Electronically disfavored by the stronger -OCF₃ directing group and sterically hindered. |
Effects of the Trifluoromethoxy Group on Reactivity and Selectivity
The trifluoromethoxy (-OCF₃) group exerts a profound influence on the reactivity and selectivity of the aromatic ring to which it is attached. mdpi.com This influence stems from a combination of strong inductive effects and weaker resonance effects. reddit.com
Reactivity: The -OCF₃ group is a potent deactivating group for electrophilic aromatic substitution, making the ring significantly less reactive than benzene itself. pressbooks.pub This deactivation arises from the strong electron-withdrawing inductive effect (-I effect) of the three highly electronegative fluorine atoms. This effect polarizes the C-O bond, which in turn withdraws electron density from the aromatic ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. youtube.com
| Electronic Effect | Description | Effect on Reactivity | Effect on Selectivity |
|---|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal due to the high electronegativity of the three fluorine atoms. | Strong deactivation of the aromatic ring. | Contributes to overall deactivation but does not primarily determine regioselectivity. |
| Resonance Effect (+M) | Weak donation of electron density from the oxygen lone pairs into the aromatic π-system. | Partially counteracts the inductive deactivation but is the weaker effect overall. | Directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding cationic intermediates. |
Cascade and Domino Reactions Incorporating the Compound
The propargyl alcohol moiety in this compound serves as a versatile functional handle for engaging in cascade and domino reactions, which allow for the rapid construction of complex molecular architectures from simpler starting materials. These reactions are often catalyzed by transition metals (e.g., gold, rhodium) or promoted by Brønsted/Lewis acids, and they typically proceed through a sequence of intramolecular events initiated at the alkyne or alcohol. acs.orgrsc.orgnih.gov
While specific cascade reactions involving this compound have not been extensively documented, its structural features suggest potential participation in several known transformations for arylpropargyl alcohols. For instance, rhodium-catalyzed isomerizations of arylpropargyl alcohols are known to produce indanones through a reaction cascade. acs.org Gold-catalyzed reactions of propargyl alcohols with other unsaturated systems can also initiate complex cascades, leading to diverse heterocyclic products. nih.gov
The 2-trifluoromethoxy substituent on the phenyl ring would be expected to influence these transformations electronically. The strong electron-withdrawing nature of the -OCF₃ group can impact the reaction in several ways:
Alkyne Reactivity: It can decrease the electron density of the alkyne, potentially affecting the rate and efficiency of metal-catalyzed π-activation.
Intermediate Stability: It can influence the stability of any cationic or radical intermediates that form on the aromatic ring during a cyclization step.
Nucleophilicity of the Arene: In cascades where the aromatic ring acts as an intramolecular nucleophile (e.g., in an alkynyl Prins cyclization), the deactivating effect of the -OCF₃ group could hinder or prevent this step. nih.govbeilstein-journals.org
Potential cascade pathways for this compound could include intramolecular cyclizations, cycloadditions, or rearrangements that build upon the propargyl alcohol framework to form fused ring systems. For example, acid-catalyzed cyclization could lead to the formation of furan or pyran derivatives, while metal-catalyzed processes could enable more complex skeletal rearrangements. rsc.org Radical-initiated cascades are also a possibility, where a radical addition to the alkyne is followed by an intramolecular cyclization onto the aromatic ring. beilstein-journals.orgnih.gov
| Reaction Type | Catalyst/Conditions | Potential Product Class | Plausible Influence of the 2-OCF₃ Group |
|---|---|---|---|
| Rhodium-Catalyzed Isomerization | Rh(I) complexes | Substituted Indanones | May alter catalyst activity and reaction kinetics due to electronic effects on the aryl group. |
| Gold-Catalyzed Cycloisomerization | Au(I) or Au(III) salts | Fused Heterocycles (e.g., Dihydrofurans) | Could modify the electron density of the alkyne, influencing the initial gold-alkyne coordination. |
| Alkynyl Prins-Type Cyclization | Brønsted or Lewis Acids | Fused Polycycles | The deactivated aromatic ring would be a poor nucleophile, potentially disfavoring pathways involving its participation. |
| Radical Cascade Cyclization | Radical Initiators (e.g., Persulfates) | SCF₃-containing Heterocycles | The electronic nature of the aromatic ring could influence the regioselectivity of the final cyclization step. |
Role As a Versatile Synthetic Intermediate and Building Block
Precursor for Complex Organic Architectures
The dual functionality of 3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol, comprising the nucleophilic hydroxyl group and the electrophilic alkyne, allows for a wide range of chemical transformations. This positions it as a key starting material for the synthesis of intricate organic molecules. The reactivity of the triple bond can be harnessed in various coupling reactions, cycloadditions, and hydration reactions, while the hydroxyl group can be readily oxidized or substituted. This multifaceted reactivity enables chemists to build complex carbon skeletons and introduce diverse functional groups, paving the way for the synthesis of novel compounds with potential applications in various fields.
Strategic Incorporation of the Trifluoromethoxy Group into Advanced Scaffolds
The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in the design of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The title compound provides a direct and efficient means of incorporating the 2-trifluoromethoxy-phenyl motif into larger, more complex structures. Synthetic strategies leveraging this building block allow for the precise placement of the -OCF₃ group, which is crucial for modulating the biological activity and pharmacokinetic properties of the target molecules. The presence of this group can significantly alter the electronic and steric properties of a molecule, making this compound a strategic tool for fine-tuning the characteristics of advanced molecular scaffolds.
Utility in the Construction of Carbocyclic Systems
While specific examples of the direct use of this compound in the synthesis of carbocyclic systems are not extensively documented, the inherent reactivity of propargyl alcohols suggests its potential in various cyclization reactions. For instance, intramolecular enyne cyclizations or transition-metal-catalyzed cycloadditions could potentially be employed to construct five- or six-membered carbocyclic rings. The trifluoromethoxy-substituted phenyl ring would remain as a key structural element in the resulting cyclic products, offering a route to novel carbocycles with unique electronic properties.
Application in the Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of bioactive molecules. This compound is a valuable precursor for the synthesis of various heterocyclic systems. The propargyl alcohol moiety can participate in a range of cyclization reactions to form furans, pyrroles, pyridines, and other important heterocyclic cores. The ability to introduce the 2-trifluoromethoxy-phenyl group into these heterocycles is of particular interest for the development of new therapeutic agents.
| Heterocycle Class | Synthetic Approach | Potential Product |
| Pyrazoles | Cycloaddition with diazo compounds | 3-Trifluoromethylpyrazoles |
| Pyridines | Cyclization with nitriles | Trifluoromethoxylated Pyridines |
| Pyrimidines | Reaction with amidines | Trifluoromethoxylated Pyrimidines |
This table is interactive. Click on the headers to sort.
Integration into Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The reactivity of the alkyne and alcohol functionalities in this compound makes it an ideal candidate for participation in MCRs. For example, it could potentially be used in A³ coupling reactions (aldehyde-alkyne-amine) or other transition-metal-catalyzed multi-component processes. The integration of this building block into MCRs would provide a highly efficient pathway to libraries of complex molecules containing the trifluoromethoxy-phenyl moiety, accelerating the discovery of new compounds with desirable properties.
Advanced Spectroscopic and Structural Elucidation of 3 2 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol, a suite of NMR experiments, including 1H, 13C, and 19F NMR, in conjunction with two-dimensional techniques, provides a complete picture of its molecular framework.
Detailed 1H and 13C NMR Assignments
1H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, methylene (B1212753) (CH2), and hydroxyl (OH) protons. The aromatic protons on the trifluoromethoxy-phenyl ring would appear in the downfield region, typically between δ 7.0 and 7.6 ppm, with their multiplicity and coupling constants dictated by their substitution pattern. The methylene protons adjacent to the hydroxyl group (propargylic protons) are expected to resonate as a singlet or a doublet around δ 4.5 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
13C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon of the trifluoromethoxy group (-OCF3) is expected to appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around 121 ppm and a large 1JC-F coupling constant of approximately 255 Hz. The aromatic carbons would resonate in the range of δ 110-150 ppm. The acetylenic carbons (C≡C) would have characteristic shifts in the region of δ 80-90 ppm. The carbon of the methylene group (-CH2OH) is expected to be found further upfield, around δ 50-60 ppm.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic CH | 7.0 - 7.6 | 110 - 150 | m | - |
| CH2 | ~4.5 | 50 - 60 | s or d | - |
| OH | Variable | - | br s | - |
| C≡C | - | 80 - 90 | s | - |
| C-OCF3 | - | ~148 (q) | q | 3JC-F ≈ 1.7 Hz |
| OCF3 | - | ~121 (q) | q | 1JC-F ≈ 255 Hz |
Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.
19F NMR for Trifluoromethoxy Group Characterization
19F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing functional groups. The trifluoromethoxy (-OCF3) group in this compound would give a single, sharp resonance in the 19F NMR spectrum. The chemical shift of this signal is expected to be in the range of δ -56 to -60 ppm, which is characteristic for trifluoromethoxy groups attached to an aromatic ring. The absence of coupling in the broadband proton-decoupled 19F NMR spectrum would confirm the presence of the -OCF3 group.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, a series of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) coupling networks. For instance, it would confirm the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the aromatic CH groups and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the phenyl ring, the alkyne unit, and the propargyl alcohol moiety. For example, correlations between the methylene protons and the acetylenic carbons would be expected.
Spectroscopic Analysis for Stereochemical Assignments
For this compound, which is an achiral molecule, there are no stereochemical assignments to be made in terms of enantiomers or diastereomers. The linear nature of the alkyne group also precludes the possibility of cis-trans isomerism around the triple bond.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Characterization of Alkyne and Hydroxyl Vibrations
The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands for its key functional groups.
Hydroxyl (-OH) Vibration: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm-1, corresponding to the O-H stretching vibration of the alcohol group. The broadness of this peak is due to hydrogen bonding.
Alkyne (C≡C) Vibration: The carbon-carbon triple bond stretching vibration typically appears in the region of 2100-2260 cm-1. For a disubstituted alkyne like the target molecule, this band is often weak in the IR spectrum but can be a strong and sharp signal in the Raman spectrum. chemicalbook.com The presence of a signal in this region would be a clear indication of the alkyne functionality.
Trifluoromethoxy (-OCF3) Vibrations: The C-F stretching vibrations of the trifluoromethoxy group are expected to give rise to strong absorption bands in the IR spectrum, typically in the range of 1100-1300 cm-1.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Weak/Not prominent | Strong, Broad (IR) |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2260 | 2100 - 2260 | Weak (IR), Strong (Raman) |
| Trifluoromethoxy (-OCF3) | C-F Stretch | 1100 - 1300 | - | Strong (IR) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium to Strong |
Note: This is a predictive table based on general vibrational spectroscopy principles. Actual experimental values may vary.
Analysis of Aromatic and C-F Stretching Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. longdom.org For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its aromatic and trifluoromethoxy components.
The aromatic ring gives rise to distinct vibrational modes. pressbooks.pub The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. orgchemboulder.com In-ring carbon-carbon (C=C) stretching vibrations typically produce a series of peaks, often of variable intensity, in the 1600-1450 cm⁻¹ range. thieme-connect.de Furthermore, strong absorptions due to C-H out-of-plane bending in the 900-675 cm⁻¹ region can provide diagnostic information about the substitution pattern of the benzene (B151609) ring. orgchemboulder.com
The trifluoromethoxy (-OCF₃) group is characterized by very strong and distinct absorption bands due to the C-F stretching vibrations. For compounds containing a CF₃ group, a broad and very intense band is typically observed near 1330 cm⁻¹, which is attributed to the C-CF₃ stretching mode. ias.ac.in The C-O stretching of the ether linkage in the trifluoromethoxy group and the alcohol C-O stretching are expected in the fingerprint region between 1300 and 1000 cm⁻¹.
The table below summarizes the expected key IR absorption frequencies for the aromatic and C-F modes of the title compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Alkyne C≡C Stretch | 2260 - 2100 | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-CF₃ Stretch | ~1330 | Strong |
| C-F Stretches (asymmetric/symmetric) | 1200 - 1000 | Strong |
| C-O Stretch (Ether & Alcohol) | 1300 - 1000 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about a molecule's weight and structure. longdom.org
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with extremely high accuracy (typically within 5 ppm). nih.gov For this compound, with the molecular formula C₁₀H₇F₃O₂, the theoretical exact mass can be calculated.
The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed in the HRMS spectrum. The high resolving power of instruments like Orbitrap or FT-ICR MS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov An experimentally determined mass that matches the theoretical mass to within a few parts per million provides strong evidence for the proposed molecular formula.
| Formula | Theoretical Exact Mass (m/z) |
| C₁₀H₇F₃O₂ | 216.0398 |
| [M+H]⁺ | 217.0476 |
| [M+Na]⁺ | 239.0295 |
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed, it can break apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely proceed through several key pathways:
Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of the bond between the alkyne and the alcohol group would result in a significant fragment ion.
Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols.
Cleavage of the trifluoromethoxy group: Loss of •CF₃ or •OCF₃ could occur.
Benzylic cleavage: Fragmentation of the propargylic chain.
Analysis of the masses of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the aromatic ring, the trifluoromethoxy group, and the propargyl alcohol side chain.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. researchgate.net
This technique would reveal the planarity of the phenyl ring and the relative orientation of the trifluoromethoxy and propargyl alcohol substituents. Crucially, it would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potential weak interactions involving the fluorine atoms. nih.gov
Below is a table of representative crystallographic data that could be expected from such an analysis.
| Parameter | Expected Value / System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules/Unit Cell) | 2, 4, or 8 |
| Calculated Density | ~1.3 - 1.5 g/cm³ |
| Key Bond Lengths (Å) | C-O (alcohol): ~1.43, C≡C: ~1.20, C-F: ~1.35 |
| Key Bond Angles (°) | C-C≡C: ~178°, C-O-C (ether): ~118° |
| Hydrogen Bonding | O-H···O interactions linking adjacent molecules |
Emerging Spectroscopic Techniques for Precision Analysis
While traditional spectroscopic methods provide a wealth of information, emerging techniques offer even greater precision and insight into molecular structure and dynamics. rroij.com
Nanomechanical Infrared Spectroscopy (NAM-IR): This technique allows for the acquisition of IR spectra from picogram-level sample quantities, making it ideal for analyzing precious or limited-availability compounds. spectroscopyonline.com It combines the chemical specificity of IR spectroscopy with the sensitivity of nanomechanical resonators.
Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR): AFM-IR overcomes the diffraction limit of conventional IR spectroscopy, enabling chemical analysis at the nanoscale. spectroscopyonline.com This could be used to probe the chemical composition of different domains within a non-uniform solid sample of the compound.
Advanced Raman Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the Raman signal, allowing for the detection of molecules at very low concentrations. semi.ac.cn This could be applied to study the compound's interaction with surfaces or other molecules.
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information, which is invaluable for unambiguously assigning all ¹H and ¹³C signals and confirming the connectivity of the entire molecule, especially the substitution pattern on the aromatic ring.
These advanced methods complement standard analyses, providing a more complete and higher-resolution picture of the chemical and physical properties of this compound. rroij.com
Computational Chemistry and Theoretical Studies of 3 2 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational stability of 3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol. These methods provide a theoretical framework to predict molecular geometries and the energetic landscape of different conformers.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry to its lowest energy state. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
The presence of the trifluoromethoxy group (-OCF₃) at the ortho position of the phenyl ring introduces significant steric and electronic effects. DFT studies on related trifluoromethoxy-substituted aromatic compounds have shown that the -OCF₃ group can influence the orientation of the phenyl ring relative to the propargyl alcohol moiety. The rotational barrier around the C-C bond connecting the phenyl ring and the alkyne can be calculated to determine the most stable conformation. For analogous molecules, these barriers are influenced by the interplay between steric hindrance and electronic delocalization.
Illustrative DFT-Calculated Structural Parameters for this compound:
| Parameter | Predicted Value |
|---|---|
| C≡C Bond Length | ~1.21 Å |
| C-O (alcohol) Bond Length | ~1.43 Å |
| C-O (-OCF₃) Bond Length | ~1.36 Å |
| C-F Bond Length | ~1.34 Å |
Note: The data in this table is illustrative and based on typical values for similar functional groups from DFT calculations on related molecules, in the absence of specific published data for this compound.
Ab Initio Methods for Energetic and Structural Predictions
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a pathway to solve the Schrödinger equation without empirical parameters. These methods are crucial for obtaining highly accurate energetic and structural predictions for molecules like this compound.
While computationally more demanding than DFT, ab initio calculations can offer a more rigorous description of electron correlation effects, which can be important for systems with complex electronic structures. For the target molecule, these calculations can be used to refine the geometries obtained from DFT and to compute conformational energies with greater precision. This allows for a detailed exploration of the potential energy surface and the identification of various local minima and transition states corresponding to different conformers.
Electronic Structure Analysis
The electronic properties of this compound dictate its reactivity and intermolecular interactions. Computational methods provide invaluable tools to analyze its electronic structure.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Distributions
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the triple bond of the alkyne. The LUMO, conversely, is likely to be distributed over the aromatic ring and the trifluoromethoxy group, which has electron-withdrawing characteristics. The strong electronegativity of the fluorine atoms in the -OCF₃ group would lower the energy of the LUMO.
Illustrative FMO Parameters for this compound:
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | ~ -7.5 to -8.5 |
| LUMO Energy | ~ -0.5 to -1.5 |
Note: These values are estimations based on computational studies of structurally similar aromatic alkynes and trifluoromethoxy-substituted compounds.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor).
In this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the π-system of the alkyne and phenyl ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the region around the highly electronegative fluorine atoms of the trifluoromethoxy group would exhibit a positive potential, indicating them as sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, these predictions can elucidate its electronic structure and vibrational modes.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a standard tool in chemical research. researchgate.netnih.govacs.org The process typically involves optimizing the molecular geometry of the compound and then calculating the nuclear magnetic shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) approach. semanticscholar.org The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).
For aromatic compounds, the choice of DFT functional and basis set is crucial for obtaining accurate predictions. researchgate.netnih.gov Studies have shown that hybrid functionals often provide a good balance of accuracy and computational cost for predicting both ¹H and ¹³C NMR chemical shifts. nih.gov The predicted chemical shifts for this compound would be highly sensitive to the conformation of the molecule, particularly the orientation of the propargyl alcohol and trifluoromethoxy groups relative to the phenyl ring.
Illustrative Data Table for Predicted NMR Chemical Shifts:
While specific data for the target compound is unavailable, a typical output from such a computational study would resemble the following table. The values are hypothetical but representative of what would be calculated.
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.8 |
| Alkyne C | 80 - 95 |
| CH₂OH | ~4.5 |
| OH | Variable |
| Aromatic C-O | 145 - 155 |
| Aromatic C-CF₃ | 120 - 130 (with C-F coupling) |
| CF₃ | ~124 (quartet in ¹³C NMR) |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods after a geometry optimization. faccts.deacs.orgresearchgate.net The output provides the harmonic vibrational frequencies and their corresponding normal modes, which describe the atomic motions for each vibration. github.iopsu.edu
For this compound, key vibrational modes would include:
O-H stretch: Typically a broad band in the IR spectrum, sensitive to hydrogen bonding.
C≡C stretch: A sharp, characteristic band for the alkyne group, observable in both IR and Raman spectra. acs.orgnih.govacs.org Its position can be influenced by conjugation and substitution.
C-O stretch: Associated with the alcohol group.
Aromatic C-H and C=C stretches: Characteristic bands for the phenyl ring.
C-F stretches: Strong absorptions associated with the trifluoromethoxy group.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are frequently scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net
Illustrative Data Table for Calculated Vibrational Frequencies:
The following table illustrates the kind of data that would be obtained from vibrational frequency calculations. The wavenumbers are typical for the functional groups mentioned.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| O-H stretch | ~3600 |
| Aromatic C-H stretch | 3050 - 3150 |
| C≡C stretch | 2100 - 2250 |
| Aromatic C=C stretch | 1400 - 1600 |
| C-O stretch | 1000 - 1200 |
| C-F stretches | 1100 - 1300 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Intermolecular Interactions and Crystal Packing Studies
Understanding how molecules interact with each other in the solid state is crucial for predicting and controlling the physical properties of materials. Computational tools can provide detailed insights into these interactions.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. crystalexplorer.netnih.govcrystalexplorer.netrsc.org The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal, and it is colored to show different properties, such as the normalized contact distance (d_norm). mdpi.comscirp.org Red spots on the d_norm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions. scirp.org
Hydrogen bonding is a dominant intermolecular interaction that significantly influences the crystal packing of molecules with hydroxyl groups. acs.orgresearchgate.netmdpi.com In the case of this compound, the alcohol group can act as both a hydrogen bond donor (through the hydroxyl proton) and an acceptor (through the oxygen lone pairs). mdpi.com
A detailed characterization of the hydrogen bonding network would involve identifying the donors and acceptors, and analyzing the geometry (distances and angles) of these bonds. In the absence of a crystal structure, computational methods can be used to predict likely hydrogen bonding motifs, such as dimers or catemeric chains. Studies on propargyl alcohol itself have revealed complex hydrogen bonding networks, including O-H···O, O-H···π, and C-H···π interactions. nih.govresearchgate.net The presence of the trifluoromethoxy group could also lead to the formation of weaker C-F···H interactions. The analysis of such networks is crucial for understanding the supramolecular architecture of the crystal. nih.gov
Mechanistic Insights into Reactions Involving 3 2 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol
Proposed Reaction Mechanisms for Key Transformations
While specific mechanistic studies on 3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol are not extensively documented in the literature, its reactivity can be predicted based on the well-established chemistry of propargyl alcohols. Key transformations often involve the activation of the hydroxyl group, leading to the formation of reactive intermediates.
One of the most common reactions of propargyl alcohols is the Meyer-Schuster rearrangement , which is an acid-catalyzed isomerization to an α,β-unsaturated carbonyl compound. wikipedia.org For this compound, this would proceed through the protonation of the hydroxyl group, followed by its departure as a water molecule to form a resonance-stabilized carbocation. Subsequent attack by a water molecule at the alkyne carbon and tautomerization would yield the corresponding enone.
Another potential pathway, particularly for tertiary propargyl alcohols, is the Rupe rearrangement , which also occurs under acidic conditions but yields α,β-unsaturated ketones through a different intermediate. However, as this compound is a primary alcohol, the Meyer-Schuster rearrangement is the more probable outcome.
Nucleophilic substitution reactions at the propargylic position are also prevalent. These reactions are typically facilitated by the conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or halide). The reaction can then proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The formation of a propargyl cation intermediate is a key feature of the SN1 pathway.
The alkyne functionality itself can participate in various addition reactions, such as halogenation. The reaction with an electrophilic halogen source can lead to the formation of α-haloenones, potentially through a Meyer-Schuster-type mechanism involving the trapping of an allene (B1206475) intermediate. organic-chemistry.org
A plausible generalized mechanism for the acid-catalyzed rearrangement of this compound is depicted below:
Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol by an acid catalyst.
Formation of a carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a resonance-stabilized propargyl carbocation.
Nucleophilic attack: A nucleophile, such as water, attacks the carbocation.
Tautomerization: The resulting enol intermediate tautomerizes to the more stable keto form, yielding the final α,β-unsaturated carbonyl product.
Role of Catalysis in Enhancing Reactivity and Selectivity
Catalysis plays a pivotal role in modulating the reactivity and directing the selectivity of reactions involving propargyl alcohols like this compound. Both Brønsted and Lewis acids are commonly employed to facilitate transformations that are otherwise sluggish or unselective.
Brønsted acids , such as sulfuric acid or p-toluenesulfonic acid, are classic catalysts for the Meyer-Schuster rearrangement. wikipedia.org They function by protonating the hydroxyl group, transforming it into a good leaving group and initiating the reaction cascade.
Lewis acids , such as salts of indium, bismuth, or silver, have emerged as powerful catalysts for a variety of transformations of propargyl alcohols. organic-chemistry.org They coordinate to the hydroxyl oxygen, enhancing its leaving group ability and promoting the formation of the propargyl cation intermediate under milder conditions than strong Brønsted acids. This can lead to improved yields and selectivities, as well as tolerance for a wider range of functional groups. For instance, Bi(OTf)3 has been shown to be an effective catalyst for intercepted Meyer-Schuster rearrangements. organic-chemistry.org
Transition metal catalysts , particularly those based on gold, platinum, and ruthenium, have revolutionized the chemistry of alkynes, including propargyl alcohols. Gold(I) and gold(III) complexes are particularly effective in activating the alkyne moiety towards nucleophilic attack. This can lead to a diverse array of products through cyclization, addition, and rearrangement reactions. The catalytic cycle often involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity.
The choice of catalyst can significantly influence the reaction outcome. For example, in the presence of a gold catalyst, this compound could potentially undergo intramolecular cyclization if a suitable nucleophile is present on the aromatic ring, or intermolecular reactions with various nucleophiles. The ligand environment around the metal center is also crucial in tuning the catalyst's activity and selectivity.
| Catalyst Type | Typical Examples | Role in Reactions of Propargyl Alcohols | Potential Products from this compound |
| Brønsted Acid | H₂SO₄, TsOH | Protonation of the hydroxyl group to facilitate its removal as water. | α,β-Unsaturated aldehyde (via Meyer-Schuster rearrangement). |
| Lewis Acid | InCl₃, Bi(OTf)₃, AgOTf | Coordination to the hydroxyl group to enhance its leaving group ability. | α,β-Unsaturated aldehyde, products of nucleophilic substitution. |
| Transition Metal | AuCl, AuCl₃, PtCl₂ | Activation of the alkyne moiety towards nucleophilic attack. | Cyclization products, enones, products of intermolecular additions. |
This table presents representative examples and potential outcomes based on established reactivity patterns of propargyl alcohols.
Electronic and Steric Effects of the Trifluoromethoxy Substituent on Reaction Pathways
The trifluoromethoxy (-OCF₃) group at the ortho position of the phenyl ring in this compound exerts profound electronic and steric effects that significantly influence the molecule's reactivity and the pathways of its transformations.
This electron-withdrawing nature has several important consequences for reaction mechanisms:
Destabilization of Carbocation Intermediates: The strong -I effect of the ortho-OCF₃ group would destabilize a positive charge on the adjacent benzylic carbon. This would make the formation of a propargyl carbocation intermediate, a key step in many acid-catalyzed reactions, less favorable compared to an unsubstituted or electron-donating group substituted phenylpropargyl alcohol. This could lead to slower reaction rates for SN1-type processes.
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the substituent can increase the acidity of the terminal alkyne proton (if present) and the hydroxyl proton, although the latter effect is likely modest.
Influence on Nucleophilicity of the Aromatic Ring: The deactivated aromatic ring would be less susceptible to intramolecular attack on a cationic intermediate, potentially disfavoring certain cyclization pathways.
Steric Effects: The trifluoromethoxy group is sterically more demanding than a hydrogen or fluorine atom. Its presence at the ortho position can hinder the approach of reagents to the propargylic center and the alkyne. This steric hindrance can influence the stereoselectivity of reactions and may favor the formation of certain isomers over others. For example, in reactions involving the formation of a transition state where the substituent interacts with other parts of the molecule or with the catalyst, the steric bulk of the -OCF₃ group could play a decisive role in determining the reaction pathway.
| Effect | Description | Impact on Reactions of this compound |
| Electronic (Inductive) | Strong electron-withdrawing (-I) effect of the -OCF₃ group. | Destabilizes adjacent carbocations, potentially slowing down SN1-type reactions and acid-catalyzed rearrangements. Deactivates the aromatic ring. |
| Electronic (Resonance) | Weak electron-donating (+R) effect of the oxygen lone pairs, diminished by the CF₃ group. | Minor influence compared to the strong inductive effect. |
| Steric | The -OCF₃ group is sterically bulky. | Can hinder the approach of reagents, influencing stereoselectivity and potentially favoring less sterically congested transition states. |
This table summarizes the expected effects of the trifluoromethoxy substituent based on its known electronic and steric properties.
Characterization of Intermediates and Transition States
Intermediates: In reactions involving this compound, key intermediates are likely to be carbocations, such as the propargyl cation formed during acid-catalyzed rearrangements or SN1 reactions. These species are typically short-lived and can be studied under specialized conditions, such as in superacid media at low temperatures, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . The chemical shifts and coupling constants in the NMR spectrum of a stable carbocation can provide detailed information about its structure and charge distribution.
Other potential intermediates, such as allenyl species in the Meyer-Schuster rearrangement, could be detected using in-situ infrared (IR) spectroscopy by monitoring the appearance and disappearance of characteristic vibrational bands.
Transition States: Transition states are, by definition, transient and cannot be isolated. Their properties are often inferred from kinetic data or investigated using computational methods. Density Functional Theory (DFT) calculations are a powerful tool for mapping out the potential energy surface of a reaction, allowing for the localization and characterization of transition state structures. These calculations can provide information on the geometry, energy, and vibrational frequencies of the transition state, which can be used to support or refute a proposed mechanism. For example, computational studies could be used to compare the activation barriers for different possible pathways in the rearrangement of this compound, thereby predicting the most likely mechanism.
Kinetic isotope effect (KIE) studies can also provide indirect evidence about the nature of the transition state. By replacing a specific atom with its heavier isotope and measuring the effect on the reaction rate, one can determine if that atom is involved in bond-making or bond-breaking in the rate-determining step.
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome of a chemical reaction is often governed by a competition between kinetic and thermodynamic control. Understanding these principles is crucial for predicting and controlling the product distribution in reactions of this compound.
Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy (Ea). These reactions are typically irreversible and are often carried out at lower temperatures to prevent the products from equilibrating.
Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, meaning it has the lowest Gibbs free energy (G). These reactions are reversible, and the product distribution reflects the equilibrium position. Higher reaction temperatures often favor thermodynamic control by providing enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium.
In the context of this compound, the competition between kinetic and thermodynamic control could be observed in reactions that can lead to multiple isomeric products. For example, in an acid-catalyzed rearrangement, different constitutional isomers or stereoisomers of the enone product could be formed.
The strong electron-withdrawing trifluoromethoxy group can influence both the kinetic and thermodynamic aspects of a reaction. By destabilizing carbocationic intermediates, it can increase the activation energy for certain pathways, thereby affecting the kinetic product distribution. The stability of the final products will also be influenced by the electronic and steric properties of the substituent, which will determine the thermodynamic product.
For instance, in a hypothetical rearrangement leading to two different enone isomers, the kinetically favored product might be the one formed via a less sterically hindered transition state, while the thermodynamically favored product would be the isomer with the most stable conjugated system, taking into account the electronic influence of the trifluoromethoxy-phenyl group.
| Control Type | Decisive Factor | Reaction Conditions | Product |
| Kinetic | Rate of formation (lowest activation energy) | Low temperature, short reaction time, irreversible conditions | The product that is formed fastest. |
| Thermodynamic | Product stability (lowest Gibbs free energy) | High temperature, long reaction time, reversible conditions | The most stable product. |
This table provides a general overview of kinetic versus thermodynamic control in chemical reactions.
By carefully choosing the reaction conditions (temperature, catalyst, reaction time), it is often possible to selectively favor the formation of either the kinetic or the thermodynamic product, thus providing a powerful tool for synthetic chemists.
Future Research Directions and Potential Applications in Chemical Research
Development of Sustainable and Green Synthetic Methodologies
Future research will likely focus on developing environmentally benign methods for the synthesis of 3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol and its derivatives. Key areas of exploration could include:
Catalytic Approaches: Investigating novel catalytic systems that avoid stoichiometric reagents is a primary goal of green chemistry. For aryl propargyl alcohols, this could involve the use of transition metal catalysts for the coupling of a trifluoromethoxyphenyl component with a propargyl alcohol synthon. The development of reusable catalysts would further enhance the sustainability of such processes.
Solvent-Free or Green Solvent Conditions: The elimination of volatile organic compounds is a critical aspect of green synthesis. benthamscience.com Research into solvent-free reaction conditions or the use of greener alternatives like ionic liquids or water for the synthesis of propargyl alcohols is a promising avenue. acs.org For instance, the Mg-mediated addition of propargyl bromide to carbonyl compounds has been successfully achieved under solvent-free conditions, offering a potential route to related structures. benthamscience.com
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without the isolation of intermediates can significantly reduce waste and improve efficiency. Future methodologies for synthesizing this compound could be designed as one-pot procedures. benthamscience.com
Use of Renewable Feedstocks: While likely a long-term goal, exploring synthetic pathways that utilize renewable starting materials would be a significant advancement in the sustainable production of this and other specialty chemicals.
Exploration of Novel Reactivity and Unprecedented Transformations
The propargyl alcohol motif is known for its versatile reactivity, and the presence of the 2-trifluoromethoxy-phenyl group is expected to modulate this reactivity in interesting ways. Future studies could uncover novel transformations:
Meyer-Schuster and Related Rearrangements: Propargylic alcohols are known to undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. nih.gov Investigating these rearrangements for this compound could provide access to a variety of functionalized molecules. The electronic nature of the trifluoromethoxy group could influence the reaction pathways and product distributions.
Cyclization and Annulation Reactions: The dual functionality of propargyl alcohols makes them excellent substrates for cyclization reactions to form carbocyclic and heterocyclic systems. Future research could explore intramolecular and intermolecular cyclizations of this compound to generate novel molecular scaffolds.
Dehydrative Substitution Reactions: The direct substitution of the hydroxyl group is a green alternative to pre-functionalization. researchgate.net Research into Brønsted or Lewis acid-catalyzed dehydrative reactions of this compound with various nucleophiles could lead to a diverse range of products. researchgate.net
Electrophilic Additions to the Alkyne: The trifluoromethoxy group's electronic influence on the alkyne's reactivity towards electrophiles warrants investigation. This could lead to the development of novel functionalization strategies.
Design and Synthesis of Advanced Chemical Materials
The incorporation of trifluoromethoxy groups into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. This makes this compound a promising candidate for the development of advanced materials:
Polymer Synthesis: Propargyl alcohols can be polymerized to form conjugated polymers with interesting electronic and optical properties. researchgate.net The polymerization of this compound could lead to novel polymers with tailored properties due to the presence of the trifluoromethoxy group. These materials could find applications in electronics and photonics.
Functional Coatings and Adhesives: The reactivity of the alkyne and hydroxyl groups could be exploited for cross-linking and surface modification. This could enable the development of high-performance coatings and adhesives with enhanced thermal and chemical stability.
Liquid Crystals: The rigid structure of the phenylpropargyl unit combined with the polar trifluoromethoxy group suggests that derivatives of this compound could exhibit liquid crystalline properties.
Contributions to Fundamental Organic Reaction Development
The unique electronic properties of the trifluoromethoxy group can be leveraged to study and develop fundamental organic reactions:
Ligand Development: The hydroxyl and alkyne functionalities of this compound could be used to synthesize novel ligands for transition metal catalysis. The trifluoromethoxy group could tune the electronic properties of the metal center, potentially leading to catalysts with improved activity and selectivity.
Mechanistic Studies: The compound can serve as a model substrate to investigate the influence of the trifluoromethoxy group on the mechanisms of various organic reactions involving propargyl alcohols. This could provide valuable insights into reaction pathways and transition state stabilization.
Development of New Multicomponent Reactions: The versatile reactivity of propargyl alcohols makes them ideal candidates for the development of new multicomponent reactions, which are highly atom-economical. researchgate.net
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry can play a crucial role in guiding the future research directions for this compound:
Reaction Pathway and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of potential transformations of this compound. researchgate.netnih.gov This can help in predicting the feasibility and selectivity of new reactions, thereby saving experimental effort.
Prediction of Material Properties: Computational modeling can be used to predict the electronic, optical, and thermal properties of polymers and other materials derived from this compound. This can aid in the rational design of new materials with desired functionalities.
Understanding Non-Covalent Interactions: The trifluoromethoxy group can participate in unique non-covalent interactions. Theoretical studies can provide a deeper understanding of these interactions and how they influence the compound's reactivity and the properties of its derivatives.
Q & A
Q. What are the established synthetic routes for 3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol, and what are their key methodological considerations?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution reactions. A representative route involves mesylation of the precursor alcohol (e.g., 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol) using mesyl chloride in toluene with N,N-diisopropylethylamine (DIPEA) as a base, yielding the mesylate intermediate in ~90% efficiency. Subsequent substitution with amines or other nucleophiles under controlled conditions completes the synthesis. Critical parameters include temperature control (<0°C during mesylation to suppress side reactions) and anhydrous conditions to avoid hydrolysis .
Q. Example Synthesis Table :
| Step | Reagents/Conditions | Key Considerations | Yield |
|---|---|---|---|
| 1 | Mesyl chloride, DIPEA, toluene | Temperature control (<0°C) | 90% |
| 2 | Nucleophile (e.g., amine), RT | Anhydrous environment | 85-95% |
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the trifluoromethoxy group’s spatial arrangement and alkyne geometry. Hydrogen-bonding patterns (e.g., O–H···O/F interactions) are analyzed using graph-set notation to predict packing behavior .
- Spectroscopy : identifies trifluoromethoxy chemical shifts (~-55 to -60 ppm), while confirms alkyne proton absence (δ ~2.5-3.5 ppm for adjacent CH). IR spectroscopy detects O–H stretches (~3300 cm) and alkyne C≡C vibrations (~2100 cm) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) predict the regioselectivity of cycloaddition reactions involving the alkyne moiety?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (FMOs) to predict regioselectivity in [3+2] cycloadditions. The electron-withdrawing trifluoromethoxy group lowers the LUMO energy of the alkyne, favoring nucleophilic attack at the β-position. Transition state modeling (using Gaussian or ORCA) further validates kinetic vs. thermodynamic control pathways .
Q. What strategies mitigate competing side reactions during functionalization of the alkyne group?
- Methodological Answer :
- Catalytic Optimization : Copper(I) or ruthenium catalysts suppress Glaser coupling (dimerization) by stabilizing the alkyne-copper intermediate.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce proton transfer side reactions.
- In Situ Monitoring : ReactIR tracks alkyne consumption, enabling real-time adjustments to stoichiometry or temperature .
Q. How does the trifluoromethoxy group influence intermolecular interactions in crystalline phases?
- Methodological Answer : Hydrogen-bonding propensity is quantified via Cambridge Structural Database (CSD) surveys. The trifluoromethoxy group engages in weak C–H···O/F interactions, while the hydroxyl group forms stronger O–H···O/F bonds. Graph-set analysis (e.g., R(8) motifs) reveals dimeric or chain-like packing, critical for predicting solubility and stability .
Data Contradictions and Resolution
Q. How are discrepancies resolved between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Multivariate Analysis : Compare computed activation energies (DFT) with experimental kinetic data (e.g., Arrhenius plots) to identify overlooked solvent or steric effects.
- Isotopic Labeling : -labeled alkyne experiments track bond reorganization, clarifying whether regioselectivity arises from electronic or steric factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
